(4-Cyclohexylphenyl)trimethylsilane
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Overview
Description
(4-Cyclohexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H24Si and a molecular weight of 232.44 g/mol . This compound features a cyclohexyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is primarily used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Cyclohexylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of (4-cyclohexylphenyl)magnesium bromide with trimethylchlorosilane under anhydrous conditions. The reaction typically proceeds as follows:
(4-Cyclohexylphenyl)MgBr+ClSi(CH3)3→(4-Cyclohexylphenyl)Si(CH3)3+MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding silanols.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride to yield silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(4-Cyclohexylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound can also participate in radical reactions, where the silicon-hydrogen bond is cleaved to generate reactive silyl radicals .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: (CH3)3SiH
Triethylsilane: (C2H5)3SiH
Tris(trimethylsilyl)silane: (TMS)3SiH
Uniqueness
(4-Cyclohexylphenyl)trimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Properties
Molecular Formula |
C15H24Si |
---|---|
Molecular Weight |
232.44 g/mol |
IUPAC Name |
(4-cyclohexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H24Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |
InChI Key |
RNPCGKFVOUWBER-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
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